2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride 2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13624716
InChI: InChI=1S/C7H6N2O2S.ClH/c10-6(11)3-5-4-9-1-2-12-7(9)8-5;/h1-2,4H,3H2,(H,10,11);1H
SMILES: C1=CSC2=NC(=CN21)CC(=O)O.Cl
Molecular Formula: C7H7ClN2O2S
Molecular Weight: 218.66 g/mol

2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride

CAS No.:

Cat. No.: VC13624716

Molecular Formula: C7H7ClN2O2S

Molecular Weight: 218.66 g/mol

* For research use only. Not for human or veterinary use.

2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride -

Specification

Molecular Formula C7H7ClN2O2S
Molecular Weight 218.66 g/mol
IUPAC Name 2-imidazo[2,1-b][1,3]thiazol-6-ylacetic acid;hydrochloride
Standard InChI InChI=1S/C7H6N2O2S.ClH/c10-6(11)3-5-4-9-1-2-12-7(9)8-5;/h1-2,4H,3H2,(H,10,11);1H
Standard InChI Key WYPSVWGIDWIHPX-UHFFFAOYSA-N
SMILES C1=CSC2=NC(=CN21)CC(=O)O.Cl
Canonical SMILES C1=CSC2=NC(=CN21)CC(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a bicyclic imidazo[2,1-b]thiazole system fused with an acetic acid group at position 6, stabilized as a hydrochloride salt. X-ray crystallographic analysis of analogous structures reveals planar aromatic systems with bond lengths characteristic of conjugated π-electron systems . The hydrochloride salt formation enhances aqueous solubility compared to the free base, critical for biological applications .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₇ClN₂O₂S
Molecular Weight218.66 g/mol
CAS Number57626-36-5
Melting Point185-187°C (ethanol solution)
logP-0.06
Polar Surface Area55 Ų

Synthetic Pathways

Synthesis typically begins with 2-aminothiazole derivatives undergoing sequential alkylation and cyclization reactions. A modified Feffer-King approach employs substituted phenacyl bromides in acetone media to form thiazolium intermediates, followed by borohydride-mediated reduction and acid-catalyzed cyclization . The final hydrochloride salt precipitates upon treatment with concentrated HCl, achieving ≥98% purity through recrystallization .

Key reaction steps include:

  • Nucleophilic substitution at the thiazole nitrogen

  • Intramolecular cyclization under acidic conditions

  • Hydrolysis of ester intermediates to carboxylic acids

  • Salt formation with hydrogen chloride gas

Biological Activity Profile

TargetInhibition (Kᵢ)Selectivity Ratio vs hCA II
hCA II57.7-98.2 μM1.0
hCA IX>100 μM>1.73
hCA XII>100 μM>1.73

Antineoplastic Properties

Structural analogs exhibit cytotoxicity against pancreatic (MIAPaCa-2) and breast cancer cell lines, inducing G₂/M phase arrest through tubulin polymerization inhibition . While direct data for the hydrochloride salt remains limited, its ethyl ester derivative shows IC₅₀ values <10 μM in multiple cancer models . The compound's ability to penetrate the blood-brain barrier, suggested by its logP value, makes it a candidate for CNS malignancies .

Physicochemical and Pharmacokinetic Properties

Stability Considerations

The hydrochloride salt maintains stability under ambient conditions for 24 months when stored desiccated at 2-8°C . Accelerated stability testing shows <5% degradation after 6 months at 40°C/75% RH. Aqueous solutions (pH 3-5) retain >90% potency for 48 hours, though alkaline conditions prompt rapid hydrolysis of the imidazothiazole ring .

Solubility Profile

Table 3: Solubility Characteristics

SolventSolubility (mg/mL)Temperature
Water12.8 ± 0.925°C
Ethanol34.2 ± 1.225°C
DMSO89.5 ± 2.425°C
PBS (pH 7.4)8.3 ± 0.737°C

Therapeutic Applications and Clinical Prospects

Oncology Applications

Preclinical studies highlight the compound's utility as a tubulin-binding agent, with structural analogs demonstrating 3-5 fold greater potency than vincristine in multidrug-resistant cell lines . Combination regimens with platinum agents show synergistic effects (CI <0.7) in ovarian cancer models, potentially overcoming cisplatin resistance mechanisms .

Neurological Indications

The compound's ability to modulate carbonic anhydrase II activity suggests potential in treating epilepsy and altitude sickness. In silico models predict 72% blood-brain barrier penetration, comparable to zonisamide . Phase I metabolite analysis identifies N-acetylated derivatives as primary excretion products, with <2% urinary recovery of parent compound .

Industrial Synthesis and Scale-Up

Process Parameters:

  • Cyclization step: 65°C, 4h residence time

  • Acid hydrolysis: 6N HCl, 45min reflux

  • Salt formation: HCl gas bubbling at 0-5°C

  • Final purity: 99.2% by HPLC (USP method)

Environmental assessments show 98% solvent recovery via distillation, with E-factor (kg waste/kg product) reduced to 8.7 through continuous flow manufacturing .

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